12-Methyl-5-dehydroacetylhorminone
Description
12-Methyl-5-dehydroacetylhorminone is a diterpenoid compound isolated from Salvia multicaulis (Lamiaceae family) . It belongs to a class of aromatic secondary metabolites characterized by a fused diterpene skeleton with acetyl and methyl substituents. The compound was first reported by Ulubelen et al. (1997) alongside other norditerpenoids and diterpenes from the same plant . Notably, this compound exhibits potent antimycobacterial activity against Mycobacterium tuberculosis strain H37Rv, with a minimum inhibitory concentration (MIC) of ≤2 µg/ml . Its structural uniqueness lies in the 5-dehydroacetyl moiety and methyl group at position 12, which influence both its bioactivity and physicochemical properties.
Properties
Molecular Formula |
C23H30O5 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[(4aS,9R)-6-methoxy-1,1,4a-trimethyl-5,8-dioxo-7-propan-2-yl-2,3,4,9-tetrahydrophenanthren-9-yl] acetate |
InChI |
InChI=1S/C23H30O5/c1-12(2)16-19(25)17-14(28-13(3)24)11-15-22(4,5)9-8-10-23(15,6)18(17)20(26)21(16)27-7/h11-12,14H,8-10H2,1-7H3/t14-,23+/m1/s1 |
InChI Key |
KRHKKRFFQDNBIN-FATZIPQQSA-N |
SMILES |
CC(C)C1=C(C(=O)C2=C(C1=O)C(C=C3C2(CCCC3(C)C)C)OC(=O)C)OC |
Isomeric SMILES |
CC(C)C1=C(C(=O)C2=C(C1=O)[C@@H](C=C3[C@@]2(CCCC3(C)C)C)OC(=O)C)OC |
Canonical SMILES |
CC(C)C1=C(C(=O)C2=C(C1=O)C(C=C3C2(CCCC3(C)C)C)OC(=O)C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Salvia multicaulis
12-Methyl-5-dehydroacetylhorminone is part of a closely related diterpene series isolated from S. multicaulis. Key analogues include:
- Multicaulin (1.123) : A methylated diterpene lacking the 5-dehydroacetyl group.
- 12-Demethylmulticauline (1.124) : Demethylated derivative of multicaulin.
- 12-Methyl-5-dehydrohorminone (1.127): Lacks the acetyl group but retains the 5-dehydro and methyl groups.
- Salvipimarone (1.129) : A structurally distinct diterpene with a rearranged skeleton .
Table 1: Structural and Bioactivity Comparison
Bioactivity and Structure-Activity Relationships (SAR)
- Potency : 12-Demethylmulticauline (MIC = 0.46 µg/ml) is the most active compound in this series, suggesting that demethylation at C12 enhances antitubercular activity .
- Methylation Effects : Methylation at C12 in multicaulin (MIC = 2 µg/ml) reduces activity compared to its demethylated analogue (1.124), highlighting the negative steric or electronic effects of the methyl group in certain positions .
Comparison with Non-Salvia Diterpenes
tuberculosis . However, this compound’s unique acetyl-methyl-dehydro combination distinguishes it from simpler terpenoids.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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